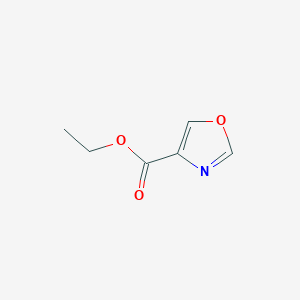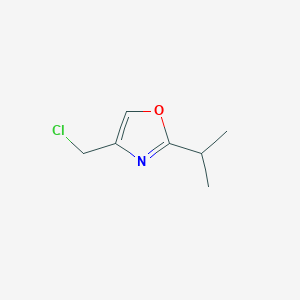
3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide
Descripción general
Descripción
3-Chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (CDDMP) is an organic compound that is widely studied for its potential applications in scientific research. CDDMP is a versatile compound that can be used for a variety of purposes, such as synthesizing a variety of compounds and catalyzing the synthesis of other compounds. CDDMP has been studied for its potential to catalyze reactions, its biochemical and physiological effects, and its use in lab experiments.
Aplicaciones Científicas De Investigación
Spectrophotometric Determination
A study by Shu (2011) demonstrated the use of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide in spectrophotometry. In the presence of sodium dodecyl sulfonate, this compound forms a stable complex with Fe(III) in an acetic acid-sodium acetate buffer solution. This method is simple, reliable, and applicable for determining the compound in aqueous solutions (L. Shu, 2011).
Crystal Structure Analysis
Research by Huang Ming-zhi et al. (2005) focused on the synthesis and crystal structure of a compound closely related to this compound. The study provided detailed crystallographic parameters, contributing to a deeper understanding of the structural properties of such compounds (Huang Ming-zhi et al., 2005).
Molecular and Network Formation Studies
S. Yalcin et al. (2012) investigated a compound similar to this compound, focusing on its molecular structure and the formation of a three-dimensional network via hydrogen bonds (S. Yalcin et al., 2012).
Synthesis and Chemical Process Optimization
Yang Gui-qiu and colleagues (2004) presented research on the synthesis of 4,4-dimethyl-3-isoxazolidinone using 3-chloro-N-hydroxy-2,2-dimethylpropanamide. This study emphasized the optimization of reaction conditions and confirmed the structure of the product through various spectral methods (Yang Gui-qiu & Yu Chun-rui, 2004), (Yang Gui-qiu & Yu Xiu-lan, 2004).
Application in Complex Molecular Systems
Leila Mokhtabad Amrei and R. Boere (2018) reported on the preparation of a bulky secondary amide similar to this compound and its application in forming dihalo-tetrahydrofurano complexes with zinc. Their research contributes to the understanding of hydrogen-bonded chains in complex molecular systems (Leila Mokhtabad Amrei & R. Boere, 2018).
Environmental and Analytical Chemistry Applications
Studies by Wei Li et al. (2020) and R. Gatti et al. (1997) involved compounds structurally related to this compound in environmental and analytical chemistry contexts, focusing on degradation processes and fluorescence determination in pharmaceuticals, respectively (Wei Li et al., 2020), (R. Gatti et al., 1997).
Propiedades
IUPAC Name |
3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,8-14)12(16)15-9-5-10(17-3)7-11(6-9)18-4/h5-7H,8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSLEHJSBPZZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202057 | |
| Record name | 3-Chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
454473-71-3 | |
| Record name | 3-Chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454473-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one](/img/structure/B1350397.png)



![2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone](/img/structure/B1350411.png)

![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde](/img/structure/B1350418.png)
